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molecular formula C7H10N2O2S2 B1591932 Ethyl 2-(2-aminothiazol-5-ylthio)acetate CAS No. 859522-19-3

Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Cat. No. B1591932
M. Wt: 218.3 g/mol
InChI Key: QRIYTBYTQBRMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138185B2

Procedure details

5-Bromo-2-aminothiazole (25 g, 96 mmol) and K2CO3 (26.5 g, 192 mmol) was suspended in DMF (50 mL) and stirred at 0° C. Ethyl thioglycolate (11.6 mL, 96 mmol) was added over 10 min. The reaction mixture was allowed to reach room temperature and stirred for a further 13 h. Addition of water (100 mL) and EtOAc (150 mL). Separation of the organic phase followed by extraction of the aqueous phase with EtOAc (2×100 mL). The combined organic phases were washed with aqueous NaHCO3 (200 mL), brine (2×200 mL) and dried (MgSO4), filtered and evaporated. The crude product was dissolved in a small amount of DCM and purified by flash chromatography (ISCO 330 g silica column, eluent A: heptane/B: 2% TEA in EtOAc. Gradient from 30% B->100% B.) to give 50-65% pure (2-aminothiazol-5-ylsulfanyl)acetic acid ethyl ester as a dark red-brown oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:15][SH:16].O>CN(C=O)C.CCOC(C)=O>[CH2:19]([O:18][C:14](=[O:17])[CH2:15][S:16][C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1)[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CN=C(S1)N
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(CS)(=O)OCC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 13 h
Duration
13 h
CUSTOM
Type
CUSTOM
Details
Separation of the organic phase
EXTRACTION
Type
EXTRACTION
Details
followed by extraction of the aqueous phase with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with aqueous NaHCO3 (200 mL), brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in a small amount of DCM
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (ISCO 330 g silica column, eluent A: heptane/B: 2% TEA in EtOAc. Gradient from 30% B->100% B.)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CSC1=CN=C(S1)N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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